molecular formula C6H12ClNO2 B3102728 2-Methylproline hydrochloride CAS No. 1423025-85-7

2-Methylproline hydrochloride

Cat. No. B3102728
CAS RN: 1423025-85-7
M. Wt: 165.62
InChI Key: YWPABDPNGQMUFH-UHFFFAOYSA-N
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Description

2-Methylproline hydrochloride is a chemical compound used in scientific research . It is a derivative of proline and is commonly used in the synthesis of peptides. The compound is known for its unique properties that make it an ideal candidate for use in various research applications.


Molecular Structure Analysis

The molecular formula of 2-Methylproline hydrochloride is C6H12ClNO2 . Its molecular weight is 165.62 . It has one defined stereocentre .


Physical And Chemical Properties Analysis

2-Methylproline hydrochloride is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Conformational Studies

The conformational preferences of the 2-methylproline residue have been studied using density functional methods in the gas phase and in water . These studies help understand the role of 2-Methylproline hydrochloride in stabilizing β-turn and polyproline II (PII) structures of peptides .

Medicinal Chemistry

2-Methylproline hydrochloride has applications in medicinal chemistry . It is used in the design and synthesis of proline methanologues, which are analogues of proline that contain a bridged methylene group at different positions . These methanologues have been used as proline congeners in medicinally relevant compounds .

Inhibitor Design

The compound has been used in the design of inhibitors for ethylene-forming enzyme (EFE) . EFE is involved in the regulation of growth and development in plants, and inhibitors can help control these processes .

Structural Properties

2-Methylproline hydrochloride is used in studying the structural properties of peptides . The compound’s unique conformational characteristics allow researchers to explore the spatial and conformational characteristics of bioactive amino acids and peptides .

Pharmacological Research

The compound is used in pharmacological research due to its ability to confer favorable properties such as better transport and resistance to cleavage by peptidases . This makes it a valuable tool in the design of peptidomimetics and related motifs intended to improve biological activity .

Safety and Hazards

When handling 2-Methylproline hydrochloride, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-methylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPABDPNGQMUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylproline hydrochloride

CAS RN

16277-06-8, 1423025-85-7
Record name 2-Methylproline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methylpyrrolidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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